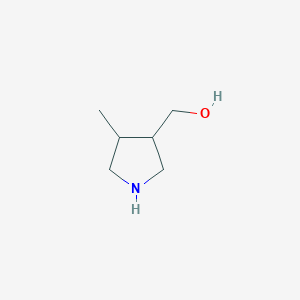
(4-Methylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
Chiral Catalyst :
(4-Methylpyrrolidin-3-yl)methanol is widely recognized for its role as a chiral catalyst in asymmetric synthesis. This compound facilitates the formation of enantiomerically enriched products, which are crucial in the pharmaceutical industry for drug development. The unique structure of this compound allows it to effectively stabilize transition states during chemical reactions, enhancing selectivity and yield.
Mechanism of Action :
The mechanism involves the formation of a chiral environment around the substrate, promoting the preferential formation of one enantiomer over another. This is particularly useful in synthesizing complex organic molecules where stereochemistry plays a critical role in biological activity.
Medicinal Chemistry
Drug Development :
Recent studies have indicated that this compound derivatives exhibit potential therapeutic effects. For instance, compounds derived from this structure have been investigated for their inhibitory effects on specific enzymes implicated in diseases such as cancer and inflammation.
Case Studies :
- A study highlighted the development of inhibitors targeting ADAM17, an enzyme associated with various diseases. Compounds based on this compound showed promising IC50 values, indicating their potential as selective inhibitors .
- Another research effort focused on synthesizing analogues that demonstrated effective binding and inhibition against matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .
Chiral Ligands in Catalysis
Role in Catalysis :
this compound serves as an efficient chiral ligand in catalysis, particularly in reactions involving transition metals. Its ability to form stable complexes with metal centers enhances catalytic activity and selectivity.
Applications :
- Transition Metal Catalysis : The compound has been utilized in various catalytic cycles involving palladium and rhodium complexes, improving reaction outcomes in cross-coupling reactions.
- Enantioselective Reactions : It has been applied in enantioselective hydrogenation and other transformations where chirality is pivotal.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(4-methylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3 |
Clé InChI |
YOUDCFZQKXTNCC-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















